molecular formula C14H24N2O B6811837 N-(2,2,3,3-tetramethylcyclopropyl)-5-azaspiro[2.4]heptane-2-carboxamide

N-(2,2,3,3-tetramethylcyclopropyl)-5-azaspiro[2.4]heptane-2-carboxamide

Cat. No.: B6811837
M. Wt: 236.35 g/mol
InChI Key: IEMRFYRULFZVGW-UHFFFAOYSA-N
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Description

N-(2,2,3,3-tetramethylcyclopropyl)-5-azaspiro[2.4]heptane-2-carboxamide is a complex organic compound featuring a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and structural novelty.

Properties

IUPAC Name

N-(2,2,3,3-tetramethylcyclopropyl)-5-azaspiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-12(2)11(13(12,3)4)16-10(17)9-7-14(9)5-6-15-8-14/h9,11,15H,5-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMRFYRULFZVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)NC(=O)C2CC23CCNC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,3,3-tetramethylcyclopropyl)-5-azaspiro[2.4]heptane-2-carboxamide typically involves a multi-step process. One common method includes the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate . This reaction is facilitated by a chiral catalyst, which ensures the stereoselective formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,3,3-tetramethylcyclopropyl)-5-azaspiro[2.4]heptane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,2,3,3-tetramethylcyclopropyl)-5-azaspiro[2.4]heptane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(2,2,3,3-tetramethylcyclopropyl)-5-azaspiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,3,3-tetramethylcyclopropyl)-5-azaspiro[2.4]heptane-2-carboxamide is unique due to its specific substitution pattern on the cyclopropyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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